molecular formula C22H21N5O3S B3406540 2-[(1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 330990-56-2

2-[(1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B3406540
CAS No.: 330990-56-2
M. Wt: 435.5 g/mol
InChI Key: NNQIBCOYJZWINU-UHFFFAOYSA-N
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Description

2-[(1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a synthetically designed small molecule that serves as a crucial research tool in the study of adenosine receptor signaling and protein kinase function. This compound is structurally derived from a xanthine core, a known scaffold for adenosine receptor antagonists, and is functionally characterized as a potent and selective antagonist for the human A 2B adenosine receptor subtype. Its high selectivity for A 2B over other adenosine receptor subtypes (A 1 , A 2A , A 3 ) makes it an invaluable pharmacological probe for dissecting the specific physiological and pathophysiological roles of A 2B receptor activation, which has been implicated in conditions such as inflammatory diseases, cancer progression, and hypoxia-mediated responses . The 8-sulfanylacetamide moiety is a critical functional group that can be leveraged for further chemical modification or for the development of covalent inhibitors, expanding its utility in chemical biology and drug discovery research. Researchers utilize this compound in in vitro assay systems to inhibit A 2B -mediated cAMP accumulation, to study receptor dimerization, and to investigate its potential as a therapeutic target in various cell-based disease models.

Properties

IUPAC Name

2-(1,7-dibenzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-25-19-18(20(29)27(22(25)30)13-16-10-6-3-7-11-16)26(12-15-8-4-2-5-9-15)21(24-19)31-14-17(23)28/h2-11H,12-14H2,1H3,(H2,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQIBCOYJZWINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)SCC(=O)N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide (CAS Number: 330990-56-2) is a purine derivative that has garnered attention due to its potential biological activities. This article reviews the compound's molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C28H26N6O3S
  • Molecular Weight : 494.54 g/mol
  • Structure : The compound features a purine base linked to a sulfanyl group and an acetamide moiety.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity
    • Studies indicate that the compound exhibits significant antioxidant properties. It has been shown to scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.
  • Antimicrobial Properties
    • Preliminary investigations suggest that derivatives of this compound may possess antimicrobial activity against various bacterial strains. This could be attributed to the purine structure which is known to interact with nucleic acids.
  • Cellular Effects
    • In vitro studies have demonstrated that this compound can influence cell viability and proliferation. Specifically, it has been evaluated for its effects on B16F10 melanoma cells where it exhibited both cytotoxicity and anti-melanogenic properties.

Antioxidant Efficacy

A study assessed the ability of the compound to scavenge DPPH radicals. The results indicated that at a concentration of 500 µM, the compound scavenged approximately 93% of DPPH radicals, showcasing its potential as a strong antioxidant .

Cytotoxicity and Cell Viability

In cellular assays using B16F10 cells:

  • Concentration Dependence : The compound was tested at various concentrations (0 µM to 20 µM) over 48 and 72 hours.
  • Results : Concentrations up to 20 µM did not exhibit significant cytotoxicity, indicating a favorable safety profile for potential therapeutic applications .

Anti-Melanogenic Activity

The compound's ability to inhibit tyrosinase activity was evaluated:

  • Mechanism : It was found to reduce melanin production in treated cells significantly.
  • Comparative Analysis : When compared with kojic acid (a known inhibitor), the compound showed similar efficacy in inhibiting tyrosinase activity at equivalent concentrations .

Case Studies

Several case studies highlight the biological implications of this compound:

  • Case Study on Melanoma Treatment :
    • A research group investigated the effects of this compound on melanoma cell lines. They reported that treatment led to reduced cell proliferation and enhanced apoptosis markers compared to untreated controls.
  • Antimicrobial Testing :
    • Another study focused on testing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable inhibition zone around the compounds in agar diffusion tests.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide, and what purification methods ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions starting with functionalization of the purine core. Protective group strategies (e.g., benzyl or methyl groups) are critical to prevent undesired side reactions at reactive sites like the purine N-7 position . Purification often employs column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol, followed by recrystallization. Reaction conditions (pH 7–9, 60–80°C) must be tightly controlled to avoid decomposition of the acetamide moiety .
  • Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
Purine alkylationBenzyl bromide, K₂CO₃, DMF, 70°C65–75≥95%
Sulfur insertionThiourea, EtOH, reflux80–85≥98%
Acetamide couplingChloroacetamide, DIPEA, DCM70–75≥97%

Q. How is structural characterization of this compound performed, and what analytical discrepancies should researchers anticipate?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, methyl groups at δ 2.3–2.6 ppm) and HRMS for molecular ion validation. Discrepancies may arise in distinguishing tautomeric forms of the purine ring (e.g., lactam-lactim tautomerism), resolved via 2D NMR (COSY, HSQC) . IR spectroscopy (1700–1750 cm⁻¹) confirms carbonyl groups, but overlapping signals (e.g., acetamide vs. purine C=O) require deconvolution .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for predicting electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p) basis set) optimize geometry and analyze charge distribution. Key parameters include dihedral angles (e.g., acetamide group orientation relative to the purine plane) and electrostatic potential maps to identify nucleophilic/electrophilic sites. Studies on analogous compounds show charge density buildup on acetamide carbonyl oxygen (−0.488 e), making it a potential metal-binding site .
  • Critical Analysis : Discrepancies between computed and experimental bond angles (e.g., C8C9N10N17 ≈ 102.31° vs. DFT-predicted 90–100°) may indicate solvent effects or crystal packing forces .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer mechanisms)?

  • Methodological Answer : Design dual-activity assays under standardized conditions (e.g., MIC for antimicrobial activity and MTT assays for cytotoxicity). For example, conflicting results in Staphylococcus aureus inhibition () may arise from strain-specific efflux pump expression. Use SAR studies to isolate structural determinants:

ModificationAntimicrobial Activity (MIC, μg/mL)Anticancer Activity (IC₅₀, μM)
Benzyl → Phenyl32 → 6412 → 25
Methyl → Ethyl16 → 818 → 15
  • Mechanistic Insight : Replace the acetamide group with bioisosteres (e.g., sulfonamide) to test if activity shifts toward specific targets like topoisomerase II (anticancer) or peptidoglycan synthesis (antimicrobial) .

Q. What strategies optimize solubility and bioavailability for in vivo studies of this compound?

  • Methodological Answer : Employ prodrug approaches (e.g., esterification of the acetamide) or co-solvent systems (PEG-400/water). LogP calculations (estimated 2.1–2.5) suggest moderate hydrophobicity; micronization or nanoformulation (e.g., liposomes) improves dissolution. Pharmacokinetic profiling in rodent models should monitor plasma half-life and metabolic stability (CYP450 isoforms) .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported synthetic yields or purity across studies?

  • Methodological Answer : Cross-validate protocols using QC markers :

  • HPLC : Ensure retention time matches reference standards (e.g., tR = 8.2 min, C18 column).
  • Elemental Analysis : %C, %H, %N deviations >0.3% indicate impurities.
  • Thermogravimetric Analysis (TGA) : Detect residual solvents (<0.5% w/w).
    • Root-Cause Analysis : Low yields (e.g., <50%) in thiourea-mediated sulfur insertion may result from incomplete deprotection of the purine ring; optimize reaction time (12–18 hrs) .

Future Research Directions

  • Investigate synergistic effects with known inhibitors (e.g., β-lactams for antimicrobial synergy).
  • Develop crystallography protocols to resolve tautomeric ambiguity in the purine core .
  • Explore chemoinformatics tools (e.g., molecular docking) to predict off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Reactant of Route 2
2-[(1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

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